molecular formula C14H21NO2 B2774649 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide CAS No. 1235187-11-7

2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide

Cat. No.: B2774649
CAS No.: 1235187-11-7
M. Wt: 235.327
InChI Key: JHMFEHNMZXEZEN-UHFFFAOYSA-N
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Description

2-Cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide is a synthetic organic compound with the CAS Registry Number 1235187-11-7 and a molecular formula of C 14 H 21 NO 2 , corresponding to a molecular weight of 235.32 g/mol . Its chemical structure consists of a cyclopentyl group linked to an acetamide chain, which is connected to a propan-2-yl moiety bearing a furan-2-yl substituent . The provided SMILES notation for this molecule is CC(Cc1ccco1)NC(=O)CC1CCCC1, which precisely defines its atomic connectivity . As a specialized acetamide derivative, this compound is of significant interest in medicinal chemistry and pharmacology research. It serves as a valuable chemical intermediate for designing and synthesizing novel compounds, particularly in the exploration of structure-activity relationships (SAR). The presence of both a lipophilic cyclopentyl group and a heteroaromatic furan ring in its structure makes it a versatile scaffold for probing interactions with biological targets . Researchers can utilize this molecule in the development of receptor-specific probes or as a precursor in the synthesis of more complex chemical entities. While the specific metabolic pathways for this compound have not been fully elucidated, research on analogous compounds suggests that molecules with similar furan and amide functional groups can undergo phase I metabolic reactions such as hydroxylation and N-dealkylation, as well as phase II conjugation . This compound is provided as a high-purity material strictly for research applications in a controlled laboratory environment. Intended Use & Disclaimer: This product is labeled "For Research Use Only" (RUO). It is intended for use in laboratory research and development and is not intended for use in diagnostics, as a therapeutic agent, or for any form of human or animal consumption. This material should be handled only by qualified professionals.

Properties

IUPAC Name

2-cyclopentyl-N-[1-(furan-2-yl)propan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-11(9-13-7-4-8-17-13)15-14(16)10-12-5-2-3-6-12/h4,7-8,11-12H,2-3,5-6,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMFEHNMZXEZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)CC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide typically involves the following steps:

    Formation of the furan-2-yl propan-2-yl intermediate: This can be achieved through the reaction of furan with propan-2-yl halide under basic conditions.

    Cyclopentylation: The intermediate is then reacted with cyclopentyl halide in the presence of a base to introduce the cyclopentyl group.

    Acetamide formation: Finally, the acetamide moiety is introduced by reacting the cyclopentyl intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The acetamide group can form hydrogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-yl)propan-2-ol: Similar structure but lacks the cyclopentyl and acetamide groups.

    N-(1-(furan-2-yl)propan-2-yl)acetamide: Lacks the cyclopentyl group.

    2-cyclopentylacetamide: Lacks the furan and propan-2-yl groups.

Uniqueness

2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide is unique due to the combination of the cyclopentyl, furan, and acetamide groups

Biological Activity

Overview

2-Cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide is an organic compound characterized by its unique structural features, including a cyclopentyl group, a furan ring, and an acetamide moiety. Its molecular formula is C14H21NO2C_{14}H_{21}NO_2 with a molecular weight of 235.32 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The furan ring can engage with enzymes or receptors, potentially modulating their activity. The acetamide group is capable of forming hydrogen bonds with biological macromolecules, influencing their functional dynamics.

Pharmacological Properties

Research indicates that this compound may exhibit anti-inflammatory and analgesic effects. These properties are crucial in the development of therapeutic agents aimed at treating pain and inflammation-related conditions.

Inhibitory Activity

A notable aspect of the biological activity of this compound is its potential as an inhibitor of various kinases, which are pivotal in numerous signaling pathways involved in cell growth and metabolism. For instance, studies have shown that compounds structurally related to this compound can inhibit GSK-3β (Glycogen Synthase Kinase 3 Beta), a kinase implicated in several diseases, including cancer and neurodegenerative disorders .

Synthesis and Biological Evaluation

In a study involving the synthesis of several analogues, compounds similar to this compound were evaluated for their biological activity. The most active derivatives displayed significant inhibitory effects on key kinases, with IC50 values ranging from nanomolar to micromolar concentrations .

CompoundTarget KinaseIC50 (nM)
Compound AGSK-3β8
Compound BIKK-β50
This compoundTBDTBD

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2 cells) revealed that some derivatives did not significantly decrease cell viability at concentrations up to 10 µM, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

The uniqueness of this compound lies in its combination of functional groups that may enhance its biological activity compared to structurally similar compounds.

CompoundStructural FeaturesUnique Properties
This compoundCyclopentyl, Furan, AcetamidePotential anti-inflammatory effects
N-(1-(furan-2-yl)propan-2-yl)acetamideLacks cyclopentyl groupLimited biological activity
2-cyclopentylacetamideLacks furan and propan-2-yl groupsDifferent pharmacological profile

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic pathway for 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling the cyclopentyl group to the acetamide backbone under basic conditions. Optimization requires selecting solvents (e.g., DMF), controlling temperatures (room temp to reflux), and using coupling agents like carbodiimides. Reaction progress is monitored via TLC, and purification is achieved through column chromatography or recrystallization. Scalability can be enhanced using continuous flow reactors to improve efficiency .

Q. Which analytical methods are critical for verifying the structural integrity of this compound post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for identifying protons and carbons in the cyclopentyl and furan moieties. High-Performance Liquid Chromatography (HPLC) confirms purity (>95%), while Infrared (IR) spectroscopy verifies functional groups (e.g., acetamide carbonyl stretch at ~1650 cm⁻¹). X-ray crystallography resolves stereochemical ambiguities in crystalline forms .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store in airtight, light-resistant containers under inert atmosphere (e.g., nitrogen) at room temperature. Use desiccants to mitigate moisture absorption. Avoid exposure to strong acids/bases. Conduct regular stability assessments via HPLC to detect degradation products .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized using statistical experimental design for this compound's synthesis?

  • Methodological Answer : Apply factorial design or response surface methodology (RSM) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design can model nonlinear effects of reaction time and temperature on yield. Use ANOVA to identify significant factors and optimize conditions with minimal experimental runs .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental yields in the synthesis of this acetamide?

  • Methodological Answer : Cross-validate computational models (e.g., density functional theory) with experimental kinetics data. Adjust solvent effects or transition-state geometries in simulations. Verify intermediate structures using 2D NMR (e.g., HSQC, COSY) or mass spectrometry. Re-evaluate purity and stereochemistry if yield discrepancies persist .

Q. What role do advanced spectroscopic techniques play in elucidating the dynamic behavior of this compound under varying physiological conditions?

  • Methodological Answer : Variable-temperature NMR and time-resolved IR spectroscopy track conformational changes in response to pH or temperature shifts. Pair these with molecular dynamics simulations to predict interactions with biological targets (e.g., enzymes). Surface plasmon resonance (SPR) can quantify binding affinities in real time .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data in assays involving this compound?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Confirm compound purity via HPLC and rule out solvent interference (e.g., DMSO cytotoxicity). Investigate stereochemical purity, as enantiomers may exhibit divergent activities. Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Tables for Key Data

Analytical Technique Key Parameters Application
1H NMRδ 1.5–2.0 ppm (cyclopentyl CH2), δ 6.2–7.4 ppm (furan protons)Structural confirmation
HPLCRetention time: 8.2 min (C18 column, MeCN:H2O 70:30)Purity assessment (>95%)
X-ray CrystallographySpace group P21/c, Z = 4Stereochemical resolution
Synthetic Optimization Design Approach Outcome
Reaction TemperatureCentral composite design (RSM)Identified optimal range: 60–80°C
Catalyst Loading2k factorial design10 mol% gave 85% yield vs. 5 mol% (62%)

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